molecular formula C21H28N4O3S B5226763 [(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

[(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B5226763
M. Wt: 416.5 g/mol
InChI Key: XIGHWQAKCPCDNR-PMACEKPBSA-N
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Description

[(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that features a variety of functional groups, including a thiazole ring, a piperazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursorsThe final step often involves the coupling of the methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and bases (e.g., NaOH, KOH) for nucleophilic substitution reactions. The reactions are typically carried out in solvents such as dichloromethane, ethanol, or water, depending on the specific reaction conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, in particular, may contribute to its potential antimicrobial and antiviral activities .

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-15-22-17(14-29-15)11-23-7-9-24(10-8-23)19-12-25(13-20(19)26)21(27)16-3-5-18(28-2)6-4-16/h3-6,14,19-20,26H,7-13H2,1-2H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHWQAKCPCDNR-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3CN(CC3O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)CN2CCN(CC2)[C@H]3CN(C[C@@H]3O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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